molecular formula C14H19ClN2O B11963726 N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide

N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide

Cat. No.: B11963726
M. Wt: 266.76 g/mol
InChI Key: BHQAQZQDBNIZAG-UHFFFAOYSA-N
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Description

2-Ethyl-piperidine-1-carboxylic acid (4-chloro-phenyl)-amide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-piperidine-1-carboxylic acid (4-chloro-phenyl)-amide typically involves the reaction of 2-ethylpiperidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-piperidine-1-carboxylic acid (4-chloro-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-Ethyl-piperidine-1-carboxylic acid (4-chloro-phenyl)-amide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure for many pharmaceuticals.

    4-Chlorobenzamide: A related compound with similar functional groups.

    2-Ethylpiperidine: A precursor in the synthesis of the compound.

Uniqueness

2-Ethyl-piperidine-1-carboxylic acid (4-chloro-phenyl)-amide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-ethylpiperidine-1-carboxamide

InChI

InChI=1S/C14H19ClN2O/c1-2-13-5-3-4-10-17(13)14(18)16-12-8-6-11(15)7-9-12/h6-9,13H,2-5,10H2,1H3,(H,16,18)

InChI Key

BHQAQZQDBNIZAG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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